4-Bromo-6-propylpyrimidine
Description
Overview of Pyrimidine (B1678525) Chemistry and its Significance in Heterocyclic Science
Pyrimidine is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at the first and third positions of the ring. nih.gov This structural motif is of immense biological importance as it forms the core of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA). nih.govtandfonline.com Beyond its role in genetics, the pyrimidine skeleton is found in a variety of natural products, including thiamine (B1217682) (vitamin B1), and in a multitude of synthetic compounds with significant therapeutic applications. nih.govwikipedia.org
The significance of pyrimidine chemistry extends deeply into medicinal chemistry, where its derivatives have been shown to exhibit a vast spectrum of biological activities. ekb.eg These include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govtandfonline.comignited.in The versatility of the pyrimidine ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological or physical outcomes. The synthesis of pyrimidines is often achieved through well-established condensation reactions, such as the cyclization of a β-dicarbonyl compound with an amidine, urea (B33335), or guanidine, which provides a flexible platform for generating a diverse library of derivatives. wikipedia.org
Historical Context of Brominated Pyrimidine Synthesis and Investigation
The systematic study of pyrimidines dates back to the late 19th century, with the name "pyrimidin" first proposed by Pinner in 1885. wikipedia.org Early research was heavily focused on the naturally occurring pyrimidines isolated from nucleic acids. A pivotal development in expanding pyrimidine chemistry was the introduction of halogen atoms, particularly bromine, onto the pyrimidine ring.
Halogenation, especially bromination, serves as a critical synthetic tool, transforming the relatively inert C-H bonds of the pyrimidine ring into reactive C-Br bonds. This process allows for subsequent chemical modifications. Early investigations systematically studied the reaction of bromine with uracil and its derivatives, noting that substitution often occurs at the 5-position. acs.org Over time, a variety of brominating agents have been employed, including elemental bromine, N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), to improve efficiency and selectivity. rsc.org
The introduction of a bromine atom is rarely the final step. Instead, it creates a "synthetic handle" for further functionalization. Brominated pyrimidines are valuable intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), amination, and other nucleophilic substitution reactions. acs.orgresearchgate.net This capability has been instrumental in the synthesis of complex molecules for drug discovery and materials science, allowing for the construction of novel molecular architectures that would otherwise be difficult to access. pastic.gov.pkucla.edu
Rationale for Dedicated Academic Research on 4-Bromo-6-propylpyrimidine
The specific compound this compound is a subject of academic and industrial interest due to the unique combination of its structural features: the pyrimidine core, a propyl group at position 6, and a bromine atom at position 4.
The rationale for its investigation is multifaceted:
Valuable Synthetic Intermediate: The bromine atom at the 4-position is highly susceptible to nucleophilic substitution. This makes the compound an excellent building block for creating a wide array of new pyrimidine derivatives. The bromine can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate libraries of novel compounds for biological screening.
Modulation of Physicochemical Properties: The propyl group at the 6-position is a non-polar alkyl chain that increases the molecule's lipophilicity (fat-solubility) compared to smaller alkyl groups like methyl or ethyl. This property is critical in drug design, as it can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Scaffold for Biologically Active Molecules: Given the established biological importance of the pyrimidine scaffold, this compound serves as a key precursor for the synthesis of potential therapeutic agents. Researchers can leverage the reactive bromo group to attach more complex fragments, aiming to design molecules that can interact with specific biological targets like enzymes or receptors. researchgate.net
Applications in Materials Science: Substituted pyrimidines have found applications in the development of functional materials. For instance, bromo-pyrimidines can be used in the synthesis of liquid crystals, where the rigid pyrimidine core and the ability to form extended structures through cross-coupling are advantageous.
The targeted study of this compound allows researchers to systematically explore how the interplay between the propyl substituent and the reactive bromine site can be exploited to develop new molecules with tailored functions for medicine, agriculture, and material science.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1086382-11-7 | moldb.comsigmaaldrich.com |
| Molecular Formula | C₇H₉BrN₂ | moldb.com |
| Molecular Weight | 201.06 g/mol | moldb.com |
| Purity | Typically ≥95% | moldb.com |
Table 2: Common Reagents for Pyrimidine Bromination
| Reagent | Abbreviation | Typical Use |
|---|---|---|
| Bromine | Br₂ | Direct bromination, often in a solvent like acetic acid. growingscience.com |
| N-Bromosuccinimide | NBS | A milder source of electrophilic bromine, widely used for selective halogenation. rsc.org |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBH | An efficient reagent for brominating pyrimidine and purine (B94841) nucleosides. |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIHSBFFEJMPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307261 | |
| Record name | Pyrimidine, 4-bromo-6-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-11-7 | |
| Record name | Pyrimidine, 4-bromo-6-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-bromo-6-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 6 Propylpyrimidine
Direct Bromination Approaches for Pyrimidine (B1678525) Scaffolds
Direct bromination of a pyrimidine ring offers a straightforward route to halogenated derivatives. However, the inherent electronic nature of the pyrimidine ring necessitates careful control of reaction conditions to achieve the desired regioselectivity.
Regioselective Bromination Techniques
The regioselectivity of bromination on the pyrimidine core is highly influenced by the substituents present on the ring and the choice of brominating agent. For pyrimidine systems, electrophilic substitution is generally directed to the 5-position, which is the most electron-rich carbon atom. However, the presence of activating or deactivating groups can alter this preference.
In the case of 4-propylpyrimidine, direct bromination is expected to primarily occur at the 5-position. The use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane (B109758) is a common strategy. The reaction temperature is often kept low to control the reaction rate and enhance selectivity.
For more complex pyrimidine structures, achieving high regioselectivity can be challenging. Studies on polymethylpyrimidines have shown that the choice between NBS and Br₂ in acetic acid can lead to different bromination sites. acs.orgacs.org For instance, NBS tends to brominate methyl groups meta to the ring nitrogens, while Br₂/AcOH favors bromination of methyl groups in the ortho position. acs.orgacs.org While not directly involving a propyl group, these findings highlight the nuanced control possible through reagent selection. Furthermore, the use of hypervalent iodine(III) reagents in aqueous media has emerged as a mild and efficient method for the regioselective C3-halogenation of fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines. rsc.org
Optimization of Reaction Conditions and Reagents
The optimization of reaction conditions is crucial for maximizing the yield and purity of 4-bromo-6-propylpyrimidine. Key parameters include the choice of brominating agent, solvent, temperature, and reaction time.
| Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Notes |
| 4-Propylpyrimidine | Br₂ or NBS | Dichloromethane or Chloroform | Low temperatures | Not specified | Controlled conditions to ensure selective bromination. |
| 2-Amino-6-ethyl-4-methoxypyrimidine | Br₂ | Acetic acid | 70°C | 98 | Demonstrates high-yield bromination of a substituted pyrimidine. |
| 2,4-Diaminopyrimidines | Br₂ | Glacial acetic acid | Room temp. then heating | Not specified | Leads to 2,4-diamino-6-bromo derivatives. |
The use of a saturated solution of dry hydrogen bromide gas in 1,4-dioxane (B91453) has been reported for the one-pot synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines, offering a simple and efficient alternative to traditional methods. clockss.org
Multi-Step Organic Synthesis Pathways
When direct bromination is not feasible or does not provide the desired isomer, multi-step synthesis pathways are employed. These routes typically involve the construction of a substituted pyrimidine ring followed by a halogenation step.
Precursor Compounds and their Preparation
The synthesis of this compound via a multi-step approach necessitates the initial preparation of a suitable 6-propylpyrimidine precursor.
The key precursor for this route is a pyrimidine ring bearing a propyl group at the 6-position. A common and versatile method for constructing the pyrimidine core is the condensation of a β-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative.
For instance, 6-propyl-2-thiouracil can be synthesized by the condensation of ethyl butyroacetate with thiourea in the presence of a base like sodium ethoxide. chemicalbook.com Another approach involves the reaction of 3-oxohexanoic acid methyl ester with thiourea. chemicalbook.com This 6-propyl-2-thiouracil can then serve as a versatile intermediate.
A general synthesis for 6-alkyl-pyrimidin-2,4(1H,3H)-diones involves the reaction of the appropriate alkyl derivative with bromine and subsequent treatment with phosphoryl chloride. ajol.info
| Reactant 1 | Reactant 2 | Product |
| Ethyl butyroacetate | Thiourea | 6-Propyl-2-thiouracil chemicalbook.com |
| 3-Oxohexanoic acid methyl ester | Thiourea | 6-Propyl-2-thiouracil chemicalbook.com |
| 6-Alkyl-pyrimidin-2,4(1H,3H)-diones | Bromine, then Phosphoryl chloride | 5-Bromo-2,4-dichloro-6-alkylpyrimidine ajol.info |
Halogenation of Intermediate Pyrimidine Structures
Once the 6-propylpyrimidine precursor is obtained, the final step is the introduction of the bromine atom at the 4-position. If the precursor is a pyrimidinone or hydroxypyrimidine, a common method for introducing a halogen is by treatment with a halogenating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide. clockss.org
A well-established route involves the conversion of a pyrimidin-4-one to the corresponding 4-chloropyrimidine (B154816) using phosphoryl chloride (POCl₃), followed by a halogen exchange reaction (Finkelstein reaction) or by direct bromination if the 4-position is activated. However, a more direct approach is the bromination of a corresponding hydroxypyrimidine. clockss.org For example, 5-bromo-6-alkyl-pyrimidine-2,4(1H,3H)-diones can be converted to 5-bromo-2,4-dichloro-6-alkylpyrimidines using phosphoryl chloride. ajol.info While this example illustrates a 5-bromo derivative, similar principles apply to the synthesis of 4-bromo compounds from the appropriate pyrimidinone precursors.
The diazotization of an amino-pyrimidine followed by a Sandmeyer-type reaction with copper(I) bromide is another powerful method for the selective introduction of a bromine atom.
| Precursor | Reagent(s) | Product |
| Hydroxypyrimidine | PBr₅, POBr₃ | 4-Bromopyrimidine clockss.org |
| 5-Bromo-6-alkyl-pyrimidine-2,4(1H,3H)-dione | POCl₃ | 5-Bromo-2,4-dichloro-6-alkylpyrimidine ajol.info |
| Amino-pyrimidine | 1. Diazotization (e.g., with NaNO₂, HBF₄) 2. CuBr/HBr | Bromo-pyrimidine |
Advanced Synthetic Strategies for Pyrimidine Functionalization
The synthesis of specifically substituted pyrimidines such as this compound relies on advanced functionalization techniques that allow for precise modification of the pyrimidine core. Researchers have moved beyond classical methods to more intricate strategies that offer greater control and versatility.
One advanced approach involves the dearomatization and subsequent functionalization of the pyrimidine ring mediated by organometallic complexes. For instance, organolutetium complexes have been shown to induce double alkyl migration, leading to the dearomatization of the pyrimidine ring and allowing for the introduction of new functional groups. acs.org While this specific example resulted in a 4-trimethylsilylmethyl-1,4-dihydropyrimidin-1-yl ring, the principle demonstrates a powerful method for modifying the pyrimidine core that could be adapted for specific substitutions. acs.org
Another sophisticated strategy is the deconstruction-reconstruction of the pyrimidine ring. researchgate.netnih.gov This method involves converting a pyrimidine into a more reactive intermediate, such as a vinamidinium salt, by cleaving the ring with a nucleophile like pyrrolidine. researchgate.net This intermediate can then be reacted with various partners to reconstruct a new, functionalized heterocycle, including a differently substituted pyridine (B92270) or pyrimidine. researchgate.netnih.gov This approach provides a modular way to achieve complex substitutions that would be difficult to obtain through direct functionalization. nih.gov
Skeletal editing is also an emerging field that allows for precise, atom-level changes within the molecular core. researchgate.netrsc.org These reactions can transform the pyrimidine ring itself, for example, by converting it into a pyridine or various five-membered azoles. researchgate.netrsc.org Such transformations enable access to a diverse range of heterocyclic compounds from a common pyrimidine starting material. rsc.org
For a compound like this compound, a common route involves the sequential functionalization of a suitable pyrimidine precursor. A plausible pathway starts with a 6-propyl-pyrimidine-2,4(1H,3H)-dione, which can be synthesized from ethyl 3-oxohexanoate (B1246410) and thiourea. researchgate.net This precursor can then undergo bromination and subsequent chlorination. For example, bromination of 6-alkyl-pyrimidin-2,4(1H,3H)-diones followed by treatment with phosphoryl chloride yields 5-bromo-2,4-dichloro-6-alkylpyrimidines. ajol.info The bromine and chlorine atoms then serve as handles for further modifications, such as nucleophilic aromatic substitution, to install other desired groups or can be selectively removed to achieve the target structure. ajol.infomdpi.com
Table 1: Advanced Pyrimidine Functionalization Strategies
| Strategy | Description | Example Reaction | Reference |
|---|---|---|---|
| Organometallic-Mediated Dearomatization | Use of rare earth metal complexes to dearomatize the pyrimidine ring, enabling alkyl group functionalization. | Lutetium complex mediates double alkyl migration on a pyrimidine ring. | acs.org |
| Deconstruction-Reconstruction | Cleavage of the pyrimidine ring to form a reactive intermediate (e.g., vinamidinium salt) followed by reaction to form a new, diversified heterocycle. | Pyrimidine conversion to a pyridine via a vinamidinium salt intermediate. | researchgate.netnih.gov |
| Skeletal Editing | Precise atom-level modifications to the core molecular structure, enabling interconversion between different heterocyclic systems. | Transformation of a pyrimidine ring into various five-membered azoles (pyrazole, triazole, etc.). | rsc.org |
| Sequential Halogenation/Substitution | Introduction of halogen atoms (e.g., Br, Cl) which act as leaving groups for subsequent nucleophilic substitution to build molecular complexity. | Synthesis of 5-bromo-2,4-dichloro-6-alkylpyrimidines from 6-alkyl-pyrimidin-2,4(1H,3H)-diones. | ajol.info |
Emerging Synthetic Approaches and Green Chemistry Considerations
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.in Traditional methods often rely on hazardous solvents and toxic reagents, prompting the development of more sustainable alternatives. rasayanjournal.co.in
Multicomponent Reactions (MCRs) have gained significant attention as they allow for the synthesis of complex molecules like pyrimidines from three or more starting materials in a single step. jmaterenvironsci.com This approach enhances efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification procedures. rasayanjournal.co.in An iron(III)- and iodide-promoted MCR has been developed for the synthesis of pyrimidines from biomass-based alkyl lactates, aldehydes, and ammonium (B1175870) iodide, showcasing a sustainable catalytic approach. rsc.org
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted syntheses are prominent green techniques. rasayanjournal.co.innih.gov These methods often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. rasayanjournal.co.in For example, the synthesis of pyrano[2,3,d]pyrimidine derivatives has been efficiently achieved using ceric ammonium nitrate (B79036) in an aqueous medium under ultrasonic irradiation. jmaterenvironsci.com
Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Water, ethanol, and ionic liquids are increasingly used as reaction media for pyrimidine synthesis. rasayanjournal.co.injmaterenvironsci.com Furthermore, there is a shift towards using environmentally benign catalysts. This includes the use of earth-abundant metal catalysts like iron(III) chloride and organocatalysts such as L-proline. jmaterenvironsci.comrsc.org
Solvent-Free and Mechanical Methods: Solventless approaches, such as "Grindstone Chemistry," offer a particularly eco-friendly option. researchgate.net This technique involves the grinding of solid reactants, sometimes with a catalytic amount of a substance, to initiate a reaction without any solvent, thereby reducing waste and potential environmental contamination. researchgate.net
These emerging approaches provide a framework for developing a greener synthesis of this compound. For instance, hazardous reagents like phosphoryl chloride, used in converting pyrimidinediones to dichloropyrimidines, could potentially be replaced with greener alternatives. ajol.info Similarly, bromination could be performed using safer brominating agents and catalyzed reactions in aqueous media to reduce the use of hazardous solvents.
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidines
| Feature | Traditional Approach | Green/Emerging Approach | Reference |
|---|---|---|---|
| Reaction Steps | Often multi-step synthesis with isolation of intermediates. | One-pot multicomponent reactions (MCRs). | rasayanjournal.co.injmaterenvironsci.com |
| Solvents | Use of hazardous and volatile organic solvents (e.g., chloroform). ajol.info | Use of water, ethanol, ionic liquids, or solvent-free conditions. | rasayanjournal.co.injmaterenvironsci.comresearchgate.net |
| Catalysts | Stoichiometric and often toxic reagents (e.g., POCl₃). ajol.info | Catalytic amounts of benign substances (e.g., FeCl₃, L-proline, CAN). | jmaterenvironsci.comrsc.org |
| Energy Input | Conventional heating requiring long reaction times. | Microwave or ultrasonic irradiation for rapid and efficient heating. | rasayanjournal.co.innih.gov |
| Waste Generation | Significant generation of byproducts and solvent waste. | Reduced waste through higher atom economy and solvent minimization. | rasayanjournal.co.in |
Chemical Reactivity and Reaction Mechanisms of 4 Bromo 6 Propylpyrimidine
Nucleophilic Substitution Reactions at the Brominated Pyrimidine (B1678525) Core
The electron-withdrawing nitrogen atoms in the pyrimidine ring decrease the electron density at the carbon positions, making the ring susceptible to attack by nucleophiles. The bromine atom at the C4 position serves as an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. These reactions allow for the introduction of a wide range of functional groups onto the pyrimidine core.
The substitution of a halogen on a pyrimidine ring can proceed through different mechanistic pathways. While the standard SNAr mechanism, involving the formation of a Meisenheimer complex, is a possible route, extensive studies on analogous brominated pyrimidines have revealed a more complex pathway known as the ANRORC mechanism. wikipedia.org This acronym stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org
The ANRORC mechanism has been thoroughly investigated in reactions involving substituted pyrimidines, such as 4-phenyl-6-bromopyrimidine, with strong nucleophiles like sodium amide in liquid ammonia. wikipedia.org The process is initiated by the addition of the nucleophile to an electron-deficient carbon atom of the pyrimidine ring, typically C2 or C6. This is followed by the cleavage of a nitrogen-carbon bond, leading to a ring-opened intermediate. This intermediate then undergoes a ring-closure step to form a new pyrimidine ring, expelling the original bromine substituent. Isotope labeling experiments have provided strong evidence for this pathway by demonstrating that one of the ring's original nitrogen atoms can be displaced to an exocyclic position in the final product. wikipedia.org
The rate and success of nucleophilic substitution on the 4-bromo-6-propylpyrimidine core are highly dependent on the properties of the attacking nucleophile. dalalinstitute.com Key factors include the nucleophile's charge, basicity, polarizability, and steric hindrance.
Charge and Basicity : Negatively charged nucleophiles are generally more reactive than their neutral conjugate acids. libretexts.org For instance, an alkoxide ion (RO⁻) is a much stronger nucleophile than its corresponding alcohol (ROH). Similarly, an amide anion (R₂N⁻) is more reactive than an amine (R₂NH). dalalinstitute.com This is because the higher electron density on the charged species facilitates the attack on the electrophilic carbon of the pyrimidine ring. libretexts.org
Resonance : Delocalization of the nucleophilic lone pair through resonance decreases nucleophilicity. A classic example is the comparison between an alkoxide ion and a carboxylate ion. In the carboxylate, the negative charge is delocalized over two oxygen atoms, making it a weaker nucleophile than an alkoxide, where the charge is localized on a single oxygen. libretexts.org
Solvation : In polar protic solvents, smaller, more basic anions (like F⁻) are heavily solvated, which hinders their ability to attack the substrate. Larger, less basic anions (like I⁻) are less solvated and thus more nucleophilic in these solvents. libretexts.org This trend can be reversed in polar aprotic solvents where solvation effects are minimized. libretexts.org
Common nucleophiles successfully employed in reactions with brominated pyrimidines include amines, alkoxides, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted pyrimidine derivatives, respectively.
Table 1: Relative Reactivity of Common Nucleophiles
| Nucleophile Category | Example | Relative Reactivity | Rationale |
| Charged vs. Neutral | HO⁻ vs. H₂O | High vs. Low | The hydroxide (B78521) ion's negative charge makes it a significantly stronger nucleophile than the neutral water molecule. libretexts.org |
| Resonance Effects | RO⁻ vs. RCOO⁻ | High vs. Low | The negative charge on an alkoxide is localized, while it is delocalized across two oxygens in a carboxylate, reducing nucleophilicity. libretexts.org |
| Basicity (same period) | R₂N⁻ > RO⁻ > F⁻ | Decreasing | Within a period, nucleophilicity often correlates with basicity. |
| Polarizability (same group) | RS⁻ > RO⁻ | Increasing | Sulfur is larger and more polarizable than oxygen, making thiolate a stronger nucleophile than alkoxide. |
Cross-Coupling Reactions Involving the Bromo Substituent
The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. sigmaaldrich.comgoogle.com
The Suzuki-Miyaura reaction is one of the most widely used palladium-catalyzed cross-coupling methods for forming C-C bonds. yonedalabs.com It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester. tcichemicals.com The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. yonedalabs.com
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: harvard.edu
Oxidative Addition : A low-valent palladium(0) complex reacts with this compound, inserting into the C-Br bond to form a palladium(II) intermediate.
Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Studies on similar substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have shown that good yields are often obtained using palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with bases such as potassium phosphate (B84403) (K₃PO₄) or carbonates in solvents like 1,4-dioxane (B91453) or toluene. mdpi.com Electron-rich boronic acids have been noted to produce particularly good yields in these couplings. mdpi.com
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrimidines
| Component | Example Reagents/Conditions | Role in Reaction | Source(s) |
| Substrate | This compound | Electrophile | |
| Coupling Partner | Aryl/Heteroaryl boronic acids, MIDA boronates | Nucleophile source | harvard.edumdpi.com |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Facilitates C-C bond formation | mdpi.commdpi.com |
| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the organoboron reagent | mdpi.comnih.gov |
| Solvent | 1,4-Dioxane, Toluene, DMF (often with water) | Solubilizes reactants and catalyst | harvard.edumdpi.com |
| Temperature | 70-110 °C | Provides activation energy | mdpi.comnih.gov |
Beyond the Suzuki-Miyaura reaction, the bromo substituent on the pyrimidine ring can participate in a variety of other transition metal-catalyzed couplings.
Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper co-catalyst (e.g., CuI), typically in the presence of an amine base like triethylamine (B128534) (Et₃N). researchgate.net It is a highly effective method for synthesizing alkynyl-substituted pyrimidines.
Heck Coupling : The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of vinyl groups onto the pyrimidine ring.
Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov Negishi couplings are known for their high reactivity and functional group tolerance. For instance, various heteroaryl halides, including bromopyrimidines, have been successfully coupled with secondary alkylzinc reagents using specialized palladium-phosphine ligand systems. acs.orgnih.gov
Nickel-Catalyzed Reactions : While palladium is the most common catalyst, nickel catalysts are gaining prominence as a less expensive and sometimes more reactive alternative, especially for coupling with more challenging substrates. tcichemicals.com
Chemoselectivity is a critical consideration when a molecule contains multiple reactive sites. In cross-coupling reactions, the typical reactivity order for halogens is I > Br > Cl. nih.gov The reactivity of a triflate (OTf) group is often comparable to that of a bromide. nih.gov
This predictable reactivity allows for selective and sequential functionalization. For a substrate containing both a bromo and a chloro group, the bromo group would typically react first in a Suzuki or Stille coupling. Furthermore, reaction conditions can be tuned to reverse or enhance selectivity. For example, in the Stille coupling of 4-bromophenyl triflate, using Pd(PPh₃)₄ selectively couples at the C-Br bond. However, switching the catalyst to PdCl₂(PPh₃)₂ and adding lithium chloride as an additive dramatically shifts the selectivity, favoring coupling at the C-OTf bond. nih.gov
For nucleophilic substitutions on polysubstituted pyrimidines, regioselectivity is also key. In 2,4-dichloropyrimidines, for example, nucleophilic attack by amines occurs selectively at the C4 position, which is more activated than the C2 position. mdpi.com While this compound possesses only one leaving group, these principles of chemo- and regioselectivity are fundamental for designing synthetic routes involving more complex pyrimidine intermediates.
Reactivity of the Propyl Side Chain
The propyl side chain at the C6 position of the this compound ring is a key determinant of its chemical behavior, influencing both its own reactivity and that of the pyrimidine core.
While direct experimental data on the functionalization of the propyl side chain of this compound is not extensively documented in readily available literature, the reactivity of alkyl groups attached to pyrimidine rings is a subject of broader chemical investigation. Generally, alkyl side chains on heterocyclic rings can undergo a variety of transformations.
One of the most common reactions involving alkyl side chains on aromatic rings is oxidation . Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon of an alkyl group to a carboxylic acid. libretexts.org In the context of this compound, this would theoretically convert the propyl group into a carboxylic acid group at the C6 position, yielding 4-bromo-6-carboxypyrimidine. For this reaction to occur, the carbon atom attached to the ring must possess at least one hydrogen atom. libretexts.org
Another potential functionalization is halogenation . Radical halogenation, often using N-bromosuccinimide (NBS), can introduce a bromine atom at the benzylic position of the alkyl side chain. This would yield a brominated side chain, which can then serve as a handle for further nucleophilic substitution reactions.
It is important to note that the reactivity of the propyl side chain can be influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing character of the pyrimidine ring can activate the benzylic protons of the propyl group, making them more susceptible to deprotonation and subsequent reactions.
The propyl group, being an alkyl group, is generally considered to be electron-donating through an inductive effect (+I). This electron-donating nature can influence the reactivity of the pyrimidine ring in several ways.
The increased electron density on the pyrimidine ring due to the propyl group can enhance its susceptibility to electrophilic aromatic substitution . However, the pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, making electrophilic substitution challenging. The presence of the bromo group further deactivates the ring towards electrophilic attack.
Conversely, the electron-donating nature of the propyl group can decrease the reactivity of the pyrimidine ring towards nucleophilic aromatic substitution (SNA_r) . Nucleophilic attack is a characteristic reaction of electron-deficient aromatic systems like pyrimidines. The bromo group at the C4 position is a good leaving group, making this position susceptible to nucleophilic attack. The electron-donating propyl group at C6 can partially counteract the electron deficiency of the ring, potentially slowing down the rate of nucleophilic substitution at the C4 position compared to an unsubstituted or electron-withdrawing group-substituted pyrimidine.
Steric effects from the propyl group can also play a role, potentially hindering the approach of bulky nucleophiles to the adjacent C5 position or influencing the regioselectivity of reactions.
Other Significant Chemical Transformations
Beyond the reactivity of the propyl side chain and the bromo substituent, this compound can undergo other significant chemical transformations, including oxidation, reduction, and cyclization reactions.
Oxidation:
As mentioned earlier, the propyl side chain can be oxidized to a carboxylic acid. libretexts.org The pyrimidine ring itself can also undergo oxidation, although this is less common for simple pyrimidines and often requires specific reagents or conditions. In some cases, oxidation can lead to the formation of N-oxides. wur.nl For instance, oxidation of a substituted pyrimidine with a peracid can form a 1,2-dihydro-1-hydroxy-2-iminopyrimidine derivative. nuph.edu.ua
Reduction:
The pyrimidine ring is more susceptible to reduction than benzene (B151609) due to its lower aromaticity. researchgate.net Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) (NaBH₄) can lead to the reduction of the pyrimidine ring, forming dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.net
The bromo substituent can also be removed through reduction. This can be achieved through catalytic hydrogenation (hydrogenolysis) or by using reducing agents like zinc dust or other metals. This process, known as dehalogenation, would yield 6-propylpyrimidine.
The this compound scaffold is a valuable precursor for the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry. wur.nlyu.edu.jonih.gov The bromo substituent at the C4 position serves as an excellent leaving group for intramolecular cyclization reactions or as a handle for intermolecular reactions that lead to fused ring systems.
One common strategy involves the introduction of a nucleophilic group at the C5 position, which can then displace the C4-bromo group to form a new ring. For example, if a suitable amine-containing side chain is introduced at C5, an intramolecular nucleophilic aromatic substitution can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) ring system. nuph.edu.ua
Furthermore, this compound can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, where the bromine atom is replaced with another functional group that can subsequently undergo cyclization.
A documented example of a related compound, 4,6-dichloro-2-propylpyrimidine-5-amine, undergoes cyclization with sodium nitrite (B80452) in the presence of acetic acid to form a triazolo[4,5-d]pyrimidine derivative. pearson.com This suggests that a suitably functionalized this compound could undergo similar cyclocondensation reactions to yield various fused heterocyclic systems. For instance, condensation of 5-bromo-2,4-dichloro-6-propylpyrimidine with dithizone (B143531) in alkaline acetonitrile (B52724) has been reported to produce a pyrimido[4,5-e] Current time information in Bangalore, IN.publish.csiro.auwjarr.comthiadiazine derivative. ajol.info
Interactive Data Tables
Table 1: Potential Functionalization Reactions of the Propyl Side Chain
| Reaction Type | Reagent Example | Potential Product |
| Oxidation | KMnO₄ | 4-Bromo-6-carboxypyrimidine |
| Halogenation | NBS | 4-Bromo-6-(1-bromopropyl)pyrimidine |
Table 2: Potential Transformations of the Pyrimidine Ring and Bromo Substituent
| Reaction Type | Reagent Example | Potential Product |
| Nucleophilic Substitution | R-NH₂ | 4-(Alkylamino)-6-propylpyrimidine |
| Reduction (Dehalogenation) | H₂, Pd/C | 6-Propylpyrimidine |
| Reduction (Ring) | NaBH₄ | Dihydro/Tetrahydro-6-propylpyrimidine |
| Cyclization (intramolecular) | Functionalized C5 substituent | Fused pyrimidine (e.g., pyrido[2,3-d]pyrimidine) |
| Cyclization (intermolecular) | Bifunctional reagent | Fused pyrimidine (e.g., triazolo[4,5-d]pyrimidine) |
Derivatization and Analog Synthesis of 4 Bromo 6 Propylpyrimidine
Synthesis of Novel 4-Substituted Pyrimidine (B1678525) Derivatives
The bromine atom at the 4-position of 4-bromo-6-propylpyrimidine is readily displaced by a variety of nucleophiles and coupling partners, making it an ideal precursor for the synthesis of novel 4-substituted pyrimidine derivatives. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the pyrimidine with aryl or vinyl boronic acids. mdpi.comfishersci.es For instance, the reaction of a brominated pyrimidine with different arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a suitable solvent like 1,4-dioxane (B91453), can yield a range of 4-aryl-6-propylpyrimidine derivatives. mdpi.com The electronic nature of the boronic acid can influence the reaction yield, with electron-rich boronic acids often providing better results. mdpi.com
Sonogashira Coupling: This method is employed to introduce alkyne functionalities at the 4-position. The reaction involves coupling this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netwalisongo.ac.id This provides access to 4-alkynyl-6-propylpyrimidines, which are valuable intermediates for further transformations. researchgate.netgelest.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling this compound with various primary or secondary amines. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing 4-amino-6-propylpyrimidine derivatives, which are of significant interest in medicinal chemistry. wikipedia.orgcore.ac.uk The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with ligands like BINAP and DPPF showing good results for coupling with primary amines. wikipedia.orgchemspider.com
The following table summarizes the synthesis of various 4-substituted pyrimidine derivatives from a generalized bromo-pyrimidine starting material.
| Product | Reagents and Conditions | Reference |
| 4-Arylpyrimidine | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 70-80°C | mdpi.com |
| 4-Alkynylpyrimidine | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, Toluene, r.t. | researchgate.net |
| 4-Aminopyrimidine | Amine, Pd₂(dba)₃, BINAP, NaOBut, Toluene, 80°C | chemspider.com |
Preparation of Pyrimidine-Fused Heterocyclic Systems
The derivatives of this compound can serve as precursors for the synthesis of more complex, fused heterocyclic systems. These fused systems are of great interest due to their diverse biological activities. derpharmachemica.comnih.gov
One common strategy involves the introduction of a reactive functional group at the 4-position, followed by an intramolecular cyclization reaction. For example, a 4-amino-substituted pyrimidine can be further functionalized and then cyclized to form triazolo[4,3-a]pyrimidine systems. derpharmachemica.com Similarly, reactions leading to the formation of pyrido[2,3-d]pyrimidine (B1209978) and pyrimido[4,5-d]pyrimidine (B13093195) systems have been reported, often starting from appropriately substituted pyrimidine precursors. derpharmachemica.comacs.org
Another approach involves the reaction of a 4-hydrazinylpyrimidine (B2547379) derivative, which can be prepared from this compound, with various reagents to construct fused rings. For instance, reaction with nitrous acid can lead to intramolecular cyclization, forming pyrimido[5,4-e] core.ac.ukorganic-chemistry.orgtriazines. nih.gov
The table below outlines the synthesis of different fused pyrimidine systems from functionalized pyrimidine precursors.
| Fused System | Precursor | Reagents and Conditions | Reference |
| Triazolo[4,3-a]pyrimidine | 7-chloro-5-aryl- core.ac.ukorganic-chemistry.orgtriazolo[4,3-a]pyrimidine-6-carbonitrile | Pyrrolidine, K₂CO₃, EtOH, reflux | derpharmachemica.com |
| Pyrimido[5,4-e] core.ac.ukorganic-chemistry.orgtriazine | Benzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone | HNO₂, cyclization | nih.gov |
| Pyridodihydropyrimidine | 6-Aminouracil derivative | N-Heterocyclic Carbene catalyst | acs.org |
Development of Diverse Pyrimidine Analog Libraries
The versatility of this compound as a building block allows for the creation of diverse libraries of pyrimidine analogs. This is a key strategy in drug discovery and materials science to systematically explore structure-activity relationships. nih.gov By employing a variety of coupling partners in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, a wide range of substituents can be introduced at the 4-position.
Furthermore, the propyl group at the C-6 position can also be modified, although this is less common than derivatization at the C-4 position. researchgate.net The combination of modifications at both positions can lead to a vast chemical space of pyrimidine analogs. The development of efficient and reliable synthetic methods is crucial for the successful construction of these libraries. organic-chemistry.org
Structure-Reactivity Relationship Studies in Derivatives
Understanding the structure-reactivity relationships of this compound derivatives is essential for optimizing reaction conditions and predicting the outcome of synthetic transformations. The electronic properties of the pyrimidine ring, which is an electron-deficient system, are significantly influenced by the substituents. bhu.ac.in
The bromine atom at the 4-position is a good leaving group in nucleophilic aromatic substitution reactions. The reactivity of this position is enhanced by the presence of the two nitrogen atoms in the pyrimidine ring. bhu.ac.in
In cross-coupling reactions, the nature of the catalyst, ligands, base, and solvent all play a critical role in the outcome. nih.govrsc.org For instance, in Suzuki-Miyaura couplings, the choice of phosphine ligand can significantly impact the reaction rate and yield. nih.gov Similarly, in Buchwald-Hartwig aminations, different ligands may be required for coupling with primary versus secondary amines. libretexts.org
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of these molecules, helping to rationalize observed reactivity trends and guide the design of new synthetic strategies. mdpi.com
Spectroscopic and Structural Elucidation of 4 Bromo 6 Propylpyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. hzdr.de For 4-Bromo-6-propylpyrimidine, ¹H and ¹³C NMR are used for primary structural assignment, while advanced techniques can offer deeper insights into its conformation.
¹H NMR and ¹³C NMR Spectral Analysis for Structural Assignment
The ¹H and ¹³C NMR spectra provide the foundational data for confirming the molecular structure of this compound. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the electronegative nitrogen atoms and the bromine atom playing key roles in deshielding nearby protons and carbons.
In the ¹H NMR spectrum, the protons of the propyl group are expected in the upfield region (1-3 ppm), showing characteristic splitting patterns due to spin-spin coupling. chemistrysteps.com The aromatic protons on the pyrimidine (B1678525) ring would appear further downfield. mdpi.com For the propyl group, a triplet corresponding to the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the pyrimidine ring would be anticipated. The two protons on the pyrimidine ring itself would appear as distinct signals.
The ¹³C NMR spectrum shows a unique signal for each carbon atom in a different chemical environment. rsc.org The carbon atoms of the pyrimidine ring are typically observed in the downfield region (δ 110-170 ppm). The carbon atom bonded to the bromine (C-Br) would be shifted upfield relative to the other ring carbons due to the heavy atom effect.
Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analogous structures and known substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.9 | Singlet | - |
| H-5 | ~7.4 | Singlet | - |
| -CH₂- (ring) | ~2.8 | Triplet | ~7.5 |
| -CH₂- | ~1.8 | Sextet | ~7.5 |
| -CH₃ | ~1.0 | Triplet | ~7.5 |
Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analogous structures and known substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-4 | ~170 |
| C-5 | ~120 |
| C-6 | ~165 |
| -CH₂- (ring) | ~38 |
| -CH₂- | ~22 |
| -CH₃ | ~14 |
For related compounds, such as 5-bromo-6-propylpyrimidine-2,4(1H,3H)-dione, experimental ¹H-NMR data shows the propyl chain protons at δ 1.05 (t), 1.57 (sextet), and 2.45 (t) ppm. nih.gov These experimental values support the predicted regions for the target molecule.
Advanced NMR Techniques for Stereochemical and Conformational Analysis
While ¹H and ¹³C NMR establish the basic connectivity, advanced 2D NMR techniques are employed to probe the spatial relationships and conformational dynamics, particularly concerning the orientation of the propyl group. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show clear cross-peaks connecting the methyl and methylene protons of the propyl chain, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for unambiguously assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (2-4 bonds), providing critical information about the connectivity across quaternary carbons and heteroatoms. It would confirm the attachment of the propyl group to the C-6 position of the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects correlations between protons that are close in space, regardless of whether they are bonded. spbu.ru For this compound, NOESY experiments could reveal through-space interactions between the protons of the propyl group and the proton at the C-5 position of the pyrimidine ring, offering insights into the preferred rotational conformation (rotamers) of the propyl chain relative to the ring. mdpi.com
These advanced methods are essential for a complete structural and dynamic picture of the molecule in solution. nih.gov
Vibrational Spectroscopy Studies (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations within a compound. researchgate.net
Elucidation of Functional Groups and Molecular Vibrations
The FT-IR and FT-Raman spectra of this compound would be characterized by specific bands corresponding to the vibrations of the pyrimidine ring, the propyl substituent, and the carbon-bromine bond. researchgate.net
Pyrimidine Ring Vibrations: The pyrimidine ring gives rise to several characteristic bands. C=N and C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. Ring "breathing" modes and other deformations occur at lower frequencies. mdpi.com
Propyl Group Vibrations: The propyl group would be identified by its C-H stretching vibrations. Asymmetric and symmetric stretches of the CH₃ and CH₂ groups appear in the 2850-3000 cm⁻¹ range. C-H bending and scissoring vibrations are found between 1375 cm⁻¹ and 1470 cm⁻¹.
C-Br Vibration: The stretching vibration of the carbon-bromine bond is a key feature. Due to the heavy mass of the bromine atom, this bond vibrates at a low frequency, typically appearing in the far-infrared region of the spectrum, usually between 500 and 650 cm⁻¹. kemdikbud.go.id
Studies on related bromopyrimidines confirm these assignments, with C-Br stretching modes being clearly identified at lower wavenumbers. oup.comoup.com
Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2850-3000 | C-H stretching (propyl group) |
| 1550-1600 | C=N stretching (ring) |
| 1400-1500 | C=C stretching (ring) |
| 1375-1470 | C-H bending (propyl group) |
| ~1000-1200 | Ring breathing modes |
| 500-650 | C-Br stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. uni-saarland.de For this compound (C₇H₉BrN₂), the molecular weight is approximately 201.06 g/mol .
The mass spectrum of this compound would exhibit a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion (M⁺) would appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another peak two mass units higher (M+2) for the molecule with ⁸¹Br. msu.edu
Upon ionization, the molecular ion can undergo fragmentation. libretexts.org Common fragmentation pathways for this compound would likely include:
Loss of a bromine radical: Cleavage of the C-Br bond to give a fragment ion [M-Br]⁺. This is often a favorable pathway.
Cleavage of the propyl chain: Fragmentation can occur along the alkyl chain. A common cleavage is the loss of an ethyl radical (•CH₂CH₃) via β-cleavage, resulting in a stable benzylic-type cation. This would produce a fragment at [M-29]⁺. Loss of a methyl radical (•CH₃) is also possible.
Loss of the entire propyl chain: Cleavage of the bond between the ring and the propyl group would result in a fragment at [M-43]⁺.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value (for ⁷⁹Br) | Identity of Fragment |
| 200/202 | [M]⁺ (Molecular Ion) |
| 171/173 | [M - C₂H₅]⁺ |
| 121 | [M - Br]⁺ |
| 157/159 | [M - C₃H₇]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov An analysis of a suitable single crystal of this compound would provide a wealth of structural information, including:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the pyrimidine ring and the geometry of the propyl substituent.
Conformation: The exact conformation of the propyl group relative to the pyrimidine ring in the solid-state lattice would be determined.
Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (if applicable), halogen bonds (C-Br···N), and π-π stacking between pyrimidine rings. These interactions are crucial for understanding the physical properties of the solid material.
While a specific crystal structure for this compound is not publicly available, studies on related pyrimidine derivatives show the importance of such analyses. For instance, the crystal structure of N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide was confirmed by single-crystal X-ray diffraction, which was essential for analyzing its intermolecular interactions. hzdr.de Similarly, the structures of other brominated heterocyclic compounds have been elucidated, confirming bond lengths such as the C-Br bond [1.887 (2) Å] and revealing how molecules arrange through various hydrogen and halogen bonds. nih.gov
Single Crystal X-ray Diffraction Studies
While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, extensive crystallographic data on related brominated and alkyl-substituted pyrimidine derivatives allow for a well-founded extrapolation of its expected structural characteristics. smolecule.comnih.gov
The molecular geometry of this compound is anticipated to feature a planar pyrimidine ring. The endocyclic C-N and C-C bond lengths and angles are expected to conform to the established values for pyrimidine systems. The C-Br bond length will be a key parameter, influenced by the electronic effects of the pyrimidine ring. In related brominated heterocyclic compounds, C-Br bond distances are typically observed in the range of 1.85 to 1.91 Å. The propyl group, being a flexible alkyl chain, may exhibit some conformational disorder in the crystal lattice.
Crystallographic studies on analogous compounds, such as 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, have shown that pyrimidine derivatives often crystallize in common space groups like P21/c or C2/c. researchgate.net The unit cell parameters would be dependent on the specific packing arrangement adopted by the molecules.
For comparison, the crystallographic data for a related compound, 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, which features a propyl group on a pyrimidine ring, are presented in the table below. iucr.orgnih.gov This provides an example of the crystallographic parameters that might be observed for a propyl-substituted pyrimidine.
| Parameter | Value |
|---|---|
| Formula | C14H16N2O2S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.3434 (8) |
| b (Å) | 5.3355 (3) |
| c (Å) | 24.4948 (18) |
| β (°) | 91.171 (3) |
| Volume (Å3) | 1351.52 (16) |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of crystalline this compound would be dictated by a variety of intermolecular interactions. The presence of a bromine atom is significant, as it can participate in halogen bonding. ontosight.ai Halogen bonds are non-covalent interactions where the electrophilic region on the halogen atom interacts with a nucleophile, such as a nitrogen atom from an adjacent pyrimidine ring. In the crystal structure of 5-bromopyrimidin-2(1H)-one hydrobromide, short oxygen to bromine contacts were observed, indicating significant halogen bonding interactions that contribute to crystal stability.
Furthermore, the pyrimidine ring itself provides opportunities for various interactions. Weak C-H···N and C-H···π hydrogen bonds are commonly observed in the crystal packing of pyrimidine derivatives. rsc.org The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic C-H groups can act as donors. Studies on substituted thieno[2,3-d]pyrimidines have highlighted the importance of such weak interactions in stabilizing the crystal lattice. rsc.org
Computational and Theoretical Chemistry Studies of 4 Bromo 6 Propylpyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researcher.lifemjcce.org.mk Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve for the electron density and derive various molecular properties. mjcce.org.mkmjcce.org.mk
HOMO-LUMO Orbital Analysis and Energy Gap DeterminationThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.edu.krdThe energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties.edu.krdschrodinger.comA small energy gap suggests high chemical reactivity and that a low energy is required for electronic excitation.schrodinger.comwuxiapptec.comThese energies are calculated using methods like time-dependent DFT (TD-DFT).mjcce.org.mkmjcce.org.mk
Interactive Table: Conceptual Global Reactivity Descriptors This table illustrates the types of global reactivity descriptors that are derived from HOMO and LUMO energies. The values are conceptual and would be calculated for 4-Bromo-6-propylpyrimidine in a specific study.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. schrodinger.com |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom to attract electrons. edu.krd |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The negative of electronegativity. edu.krd |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. edu.krd |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. edu.krd |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity to accept electrons. edu.krd |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution around a molecule. uni-muenchen.decomputabio.com It is mapped onto a constant electron density surface, using a color scale to indicate different potential values. preprints.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.depreprints.org For this compound, an MEP map would predict the most likely sites for intermolecular interactions and chemical reactions. For instance, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of negative potential, making them likely sites for protonation or interaction with electrophiles. uni-muenchen.descirp.org
Fukui Function Analysis for Local Reactivity Descriptors
Fukui functions are used to describe local reactivity, identifying which specific atoms within a molecule are most likely to participate in a chemical reaction. mjcce.org.mkmjcce.org.mk These electron density-based descriptors help distinguish the reactivity of different sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). By calculating the Fukui functions for each atom in this compound, one could precisely pinpoint the most reactive centers, providing a more detailed picture than MEP analysis alone. mjcce.org.mk
Reaction Pathway and Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. By modeling the interaction of this compound with various reagents, researchers can map out the entire reaction pathway. This involves locating the transition state structures—the highest energy points along the reaction coordinate—and calculating their activation energies. This information helps to understand the kinetics and thermodynamics of a reaction, such as a substitution or coupling reaction involving the bromine atom. For example, DFT calculations can be used to model the pathway of a Suzuki coupling reaction to understand the energetics of the intermediates and transition states.
Computational Ligand-Receptor Interaction Studies (Methodological Aspects)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to elucidate the interactions between a ligand, such as a pyrimidine derivative, and its receptor at the atomic level.
The general workflow for these studies involves several key steps:
Preparation of the Ligand and Receptor: The three-dimensional structures of the pyrimidine ligands are typically generated and optimized using computational chemistry software. Energy minimization is a crucial step, often performed using force fields like Merck Molecular Force Field (MMFF) or Universal Force Field (UFF). innovareacademics.in For the receptor, the crystal structure of the target protein is usually obtained from a repository like the Protein Data Bank (PDB). innovareacademics.inresearchgate.net The preparation of the protein involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning partial charges. nih.gov
Docking Software and Algorithms: A variety of software packages are utilized for molecular docking studies of pyrimidine derivatives, with AutoDock, Molecular Operating Environment (MOE), and Discovery Studio being among the most common. researchgate.netnih.govbiointerfaceresearch.com AutoDock, for instance, often employs a Lamarckian Genetic Algorithm (LGA), which is a hybrid genetic algorithm that combines global and local search methods to find the best ligand binding poses. biointerfaceresearch.com The C-DOCKER protocol in Discovery Studio is another frequently used tool. rsc.org
Defining the Binding Site: The active site for docking is typically defined by creating a grid box around the region where a known inhibitor or natural substrate binds. nih.gov This ensures that the computational search for binding poses is focused on the most relevant area of the protein.
Scoring and Analysis: After the docking simulation, the resulting ligand poses are ranked using scoring functions that estimate the binding affinity (e.g., binding energy in kcal/mol). biointerfaceresearch.comnih.gov Lower binding energy values generally indicate a more stable protein-ligand complex. The interactions between the ligand and the amino acid residues in the binding pocket are then analyzed in detail. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov
Several studies on pyrimidine derivatives illustrate these methodologies. For instance, in a study of thiazolo[3,2-α]pyrimidine derivatives, AutoDock 4.2 was used to investigate their binding to the DNA gyrase protein (PDB ID: 1KZN). The results highlighted the importance of hydrogen bond interactions with active site amino acid residues. biointerfaceresearch.com Another study on pyrimidine derivatives as potential inhibitors of thymidylate synthase used PyRx AutoDock wizard with MGL tools for docking, revealing key hydrogen bonding and hydrophobic interactions. innovareacademics.injocpr.com
The following tables present findings from molecular docking studies on various pyrimidine derivatives, showcasing the type of data generated in such computational analyses. It is important to note that these compounds are structurally related to this compound but are not identical.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Amino Acid Residues |
|---|---|---|---|
| Compound 6a | -7.5 | 3.65 | GLY 10, GLY 11, ADE 12 |
| Compound 6b | -8.2 | 0.89 | GLY 10, GLY 11, ADE 12, GUA 71 |
| Compound 6c | -7.9 | 1.65 | GLY 10, ADE 12, GUA 71 |
| Compound 6d | -8.5 | 0.52 | GLY 10, GLY 11, ADE 12, GUA 71 |
| Compound 6e | -8.1 | 1.12 | GLY 10, ADE 12, GUA 71 |
| Compound 6f | -8.8 | 0.29 | GLY 10, GLY 11, ADE 12, GUA 71 |
| Compound 6g | -8.4 | 0.62 | GLY 10, ADE 12, GUA 71 |
| Compound | Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| 10b (2-(4-bromophenyl)triazole derivative) | EGFR | -8.5 | LEU718, VAL726, ALA743, LYS745, MET793, LEU844 | Hydrophobic, H-bond |
| PI3K | -9.2 | VAL851, LYS802, MET922, TRP812 | Hydrophobic, H-bond | |
| 10e (2-(anthracen-9-yl)triazole derivative) | EGFR | -9.8 | LEU718, VAL726, ALA743, LYS745, MET793, LEU844 | Hydrophobic, H-bond |
| PI3K | -10.5 | VAL851, LYS802, MET922, TRP812 | Hydrophobic, H-bond |
These examples underscore the utility of computational methods in medicinal chemistry for predicting ligand-receptor interactions and guiding the synthesis of more potent and selective molecules. While no specific data exists for this compound, the established methodologies for related pyrimidines provide a clear roadmap for future in silico investigations of this compound.
Applications of 4 Bromo 6 Propylpyrimidine As a Synthetic Building Block
Role in the Construction of Complex Heterocyclic Frameworks
The strategic placement of a bromine atom on the electron-deficient pyrimidine (B1678525) ring makes 4-Bromo-6-propylpyrimidine an excellent substrate for the construction of elaborate heterocyclic systems. The C-Br bond is readily activated by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for this purpose. nih.govrsc.org Although direct studies on this compound may be specific, the reactivity of similar brominated heterocycles is well-documented. For instance, the Suzuki coupling of other bromo- or chloropyrimidines with various arylboronic acids demonstrates the feasibility of attaching aryl groups to the pyrimidine core. mdpi.com This strategy is fundamental for synthesizing biaryl heterocycles, which are prevalent motifs in medicinal chemistry and materials science. Similarly, the Sonogashira coupling of related 4-bromo-heterocycles provides access to alkynyl-substituted pyrimidines, which are themselves versatile intermediates for further cyclization reactions. researchgate.net
Beyond simple coupling, this compound is a valuable precursor for creating fused heterocyclic systems. The bromo group can be displaced by a dinucleophile, or a nucleophile that contains another reactive site, to initiate a sequence of reactions leading to annulation. For example, propyl-substituted pyrimidine precursors are used in the synthesis of fused systems like pyrazolo[3,4-d]pyrimidines and pyrimido[5,4-e] Current time information in Bangalore, IN.nih.govtriazines. nih.gov In a typical synthetic route, a hydrazine (B178648) group is introduced at the 4-position (by displacing the bromine), which is then cyclized with a suitable reagent to form the new fused ring. This approach allows for the assembly of complex polycyclic frameworks that are often associated with significant biological activity. researchgate.net
Table 1: Representative Coupling Reactions on Bromo-Pyrimidine Scaffolds
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Potential Application |
| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane (B91453) | 4-Aryl-6-propylpyrimidine | Synthesis of biaryl compounds for medicinal chemistry |
| Sonogashira Coupling | This compound + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-6-propylpyrimidine | Intermediate for further cyclizations, extended π-systems |
| Buchwald-Hartwig Amination | This compound + Amine | Pd₂(dba)₃, X-Phos, Cs₂CO₃ | 4-Amino-6-propylpyrimidine | Access to substituted aminopyrimidines |
This table illustrates the potential reactivity of this compound based on established methods for related bromo-heterocycles. mdpi.comresearchgate.netresearchgate.net
Utility in Materials Science and Liquid Crystal Chemistry
The field of materials science, particularly the design of liquid crystals, requires molecules with specific structural features, typically a rigid core unit linked to one or more flexible alkyl chains. google.com The anisotropic geometry of these molecules allows them to self-assemble into ordered phases between the solid and isotropic liquid states. Pyrimidine derivatives are attractive candidates for the rigid core of liquid crystals due to their planar structure and inherent dipole moment.
This compound is an ideal precursor for such materials. epo.org
The pyrimidine ring provides the necessary rigid, planar core.
The propyl group serves as a short, flexible alkyl tail, contributing to the desired mesomorphic properties.
The 4-bromo substituent is the key synthetic handle. It allows for the facile attachment of other molecular fragments via cross-coupling reactions. google.com
Through a Suzuki or similar coupling reaction, a second rigid group, such as a benzene (B151609) ring, a cyclohexane (B81311) ring, or a biphenyl (B1667301) unit, can be attached at the 4-position. This elongates the molecular structure, enhancing its shape anisotropy, which is a critical factor for the formation of liquid crystalline phases. The ability to systematically modify the structure by varying the group coupled to the 4-position makes this compound a versatile building block for creating libraries of new liquid crystal materials with tailored properties.
Table 2: Structural Components of a Pyrimidine-Based Liquid Crystal
| Molecular Component | Role in Liquid Crystal Behavior | Corresponding Feature in a this compound Derivative |
| Rigid Core | Induces structural anisotropy and ordered packing | Pyrimidine ring and an additional coupled aromatic/alicyclic ring |
| Flexible Chain(s) | Lowers the melting point and promotes mesophase formation | The C6-propyl group and other appended alkyl chains |
| Linking Group | Connects the rigid components | C-C single bond formed via a cross-coupling reaction at the C4-position |
This table conceptualizes the design of liquid crystals based on the this compound scaffold. google.com
Precursor in the Synthesis of Diverse Organic Compounds
The synthetic utility of this compound is not limited to complex heterocycles or materials. The compound also serves as a crucial intermediate in the synthesis of other important classes of organic molecules, including pharmaceuticals and agrochemicals.
A prominent example is found in the synthesis of modern pharmaceuticals. A closely related structure, a bromo-sec-propyl pyrimidine derivative, has been identified as a key intermediate in the synthesis of Rosuvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia. google.com In this context, the pyrimidine core is a central feature of the final drug molecule, and the bromo-substituent on a precursor enables the connection of different parts of the molecular structure during a multi-step synthesis.
Furthermore, the pyrimidine scaffold is prevalent in agrochemistry. Isomers like 5-bromo-4-propylpyrimidine (B1293184) are utilized as precursors in the development of new herbicides and pesticides. The reactivity of the bromo-pyrimidine moiety allows for the introduction of various functional groups, leading to compounds that can be screened for potent activity against weeds or pests, contributing to crop protection technologies. The versatility of this compound as a reactive intermediate ensures its role in the discovery and production of a wide array of valuable organic compounds.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Processes for Functionalization
The functionalization of the 4-Bromo-6-propylpyrimidine scaffold is a promising area for the application and development of modern catalytic methods. The bromine atom at the C4 position is an ideal handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. thieme-connect.comgsconlinepress.com
Future work should concentrate on expanding the scope of these reactions. Palladium-catalyzed couplings, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, represent established yet underexplored pathways for introducing new carbon-carbon and carbon-heteroatom bonds at the C4 position. nih.govmdpi.com Research into optimizing these reactions using state-of-the-art ligands and catalyst systems could lead to highly efficient and selective syntheses of complex derivatives. For instance, employing sterically hindered N-heterocyclic carbene (NHC) ligands could potentially overcome challenges associated with catalyst deactivation and improve reaction yields for traditionally difficult substrates. nsf.gov
Beyond the C4 position, direct C-H functionalization presents a more advanced and atom-economical approach to modifying the pyrimidine (B1678525) core. thieme-connect.comacs.org The C2 and C5 positions of the pyrimidine ring are potential sites for such transformations. Developing catalytic systems, perhaps based on palladium, rhodium, or ruthenium, that can selectively activate these C-H bonds in the presence of the C-Br bond would open up new avenues for creating diverse molecular architectures. researchgate.net
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄, K₃PO₄ | 4-Aryl/Heteroaryl-6-propylpyrimidines |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-6-propylpyrimidines |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃, Xantphos | 4-Amino/Amido-6-propylpyrimidines |
| Heck | Alkenes | Pd(OAc)₂ | 4-Alkenyl-6-propylpyrimidines |
| Stille | Organostannanes | Pd(PPh₃)₄ | 4-Aryl/Vinyl-6-propylpyrimidines |
Exploration of Advanced Polymer and Material Applications
The pyrimidine nucleus is a key component in various advanced materials, including organic semiconductors and liquid crystals, due to its electronic properties. thieme-connect.com this compound can serve as a precursor to functional monomers for the synthesis of novel polymers and materials.
One unexplored avenue is the transformation of this compound into a polymerizable monomer. For example, a Sonogashira or Stille coupling could introduce a vinyl or ethynyl (B1212043) group, which could then undergo polymerization. The resulting polymers, incorporating the propyl-pyrimidine moiety, may exhibit interesting properties such as enhanced solubility in organic solvents (due to the propyl group) and specific electronic characteristics suitable for organic electronics. The selective functionalization of the pyrimidine ring provides an opportunity to create polymerizable systems that can be incorporated into larger structures. uc.pt
Furthermore, derivatization through cross-coupling reactions could yield molecules with significant π-conjugation. These "push-pull" systems, where the electron-deficient pyrimidine ring is linked to electron-donating groups, are known to have applications in nonlinear optics and as organic light-emitting diode (OLED) materials. thieme-connect.com Systematic investigation into the synthesis and characterization of such derivatives of this compound could lead to the discovery of new high-performance materials.
| Derivative Type | Synthetic Approach | Potential Application | Key Feature |
|---|---|---|---|
| Vinyl- or Acrylate-Pyrimidines | Heck Coupling / Acrylation | Functional Polymers | Polymerizable monomer with tunable refractive index |
| π-Conjugated Oligomers | Suzuki or Stille Coupling | Organic Semiconductors | Electron-deficient core for n-type materials |
| Donor-Acceptor Chromophores | Multi-step Coupling Reactions | Nonlinear Optics / OLEDs | Charge-transfer characteristics |
| Liquid Crystalline Materials | Esterification/Amidation with mesogenic units | Display Technologies | Molecular shape and polarity |
Integration with Flow Chemistry and Automated Synthesis
The synthesis and derivatization of heterocyclic compounds are increasingly benefiting from the adoption of flow chemistry and automation. bohrium.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and the potential for high-throughput screening. mdpi.com
The application of flow chemistry to the synthesis of this compound and its derivatives is a key future direction. For instance, hazardous intermediates can be generated and consumed in situ within a closed-loop flow reactor, minimizing operator exposure. Multi-step syntheses, such as a bromination followed by a cross-coupling reaction, could be telescoped into a single continuous process without the need to isolate intermediates. mdpi.comacs.org
Automated synthesis platforms can utilize flow reactors to rapidly generate libraries of this compound derivatives. By systematically varying reagents and reaction conditions (e.g., different boronic acids in a Suzuki coupling), a large number of distinct compounds can be synthesized and screened for desired properties, accelerating the discovery process for new materials or biologically active molecules. soci.org The regioselective synthesis of complex pyrimidines has been shown to improve significantly under flow conditions, with dramatic reductions in reaction time. vapourtec.com
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Heat & Mass Transfer | Often inefficient, potential for hotspots | Superior, high surface-to-volume ratio |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved safety, small reaction volumes |
| Scalability | Complex, often requires re-optimization | Simpler, "scaling out" by running longer |
| Automation & Integration | Difficult to automate multi-step sequences | Easily integrated with purification and analysis |
| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) |
Theoretical Predictions for Undiscovered Reactivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the reactivity and electronic properties of molecules before engaging in extensive experimental work. researchgate.net Applying these methods to this compound can guide synthetic efforts and uncover novel reactivity.
DFT calculations can be used to determine the electron density at various positions on the pyrimidine ring, predicting the most likely sites for nucleophilic or electrophilic attack. samipubco.comechemcom.com Mapping the Molecular Electrostatic Potential (MEP) can visually identify electron-rich and electron-deficient regions, offering insights into intermolecular interactions. nih.gov
Furthermore, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the outcomes of pericyclic reactions and the electronic behavior of derived materials. nih.gov For instance, theoretical modeling could be used to predict the regioselectivity of C-H functionalization reactions or to screen virtual libraries of derivatives for optimal electronic properties for material applications. Such theoretical studies can provide a rational basis for designing experiments, saving significant time and resources. ubc.canih.gov
| Parameter | Definition | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for non-covalent interactions and electrophilic/nucleophilic attack |
| Atomic Charges (e.g., Mulliken, NBO) | Calculated charge on each atom | Predicts reactivity at specific atomic sites |
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-6-propylpyrimidine, and how can purity be optimized?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Key steps include:
- Bromination: Introduce bromine at the 4-position of pyrimidine derivatives using (N-bromosuccinimide) under controlled conditions.
- Propyl Group Addition: Employ alkylation with 1-bromopropane or Grignard reagents.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC () and confirm structure via (e.g., δ ~2.5 ppm for propyl CH, δ ~8.5 ppm for pyrimidine protons) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography: Use SHELX software for structure refinement. Single-crystal diffraction data (e.g., ) confirm bond lengths (C-Br ~1.9 Å) and angles .
- Spectroscopy: Combine , IR (C-Br stretch ~550 cm), and UV-Vis (λ ~270 nm) for functional group identification.
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict reactivity and electrostatic potential surfaces .
Q. What safety protocols are critical when handling brominated pyrimidines like this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
- Waste Disposal: Segregate halogenated waste in labeled containers for incineration.
- Emergency Measures: Neutralize spills with sodium bicarbonate and adsorbents. Refer to SDS guidelines for brominated analogs (e.g., 4-Bromo-2-(methylsulfonyl)pyrimidine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound under varying catalytic conditions?
Methodological Answer:
- Controlled Replicates: Perform reactions in triplicate with standardized catalysts (e.g., Pd(PPh) vs. PdCl(dppf)).
- In Situ Monitoring: Use FTIR or GC-MS to track intermediate formation.
- Statistical Analysis: Apply ANOVA to compare yields/selectivity across conditions. Address outliers via Grubbs’ test .
- Case Study: A 2022 study found PdCl(dppf) increased coupling efficiency by 20% compared to Pd(PPh) due to enhanced oxidative addition .
Q. What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Model transition states (TS) for Suzuki coupling. Br-C4 shows lower activation energy () than C2/C6 positions.
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on TS stabilization.
- Validation: Compare computational predictions with experimental values. A 2023 study correlated THF’s polarity with 85% C4 selectivity .
Q. How can researchers design experiments to explore the biological activity of this compound derivatives?
Methodological Answer:
- Derivatization: Synthesize analogs via C-C/C-N coupling (e.g., introduce amino or aryl groups at C2/C5).
- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., cisplatin).
- Structure-Activity Relationship (SAR): Corporate statistical models (e.g., MLR) to link substituent electronegativity to IC values. A 2021 study found electron-withdrawing groups enhanced cytotoxicity by 40% .
Data Contradiction & Analysis
Q. How should conflicting crystallographic and spectroscopic data for this compound be reconciled?
Methodological Answer:
- Multi-Technique Validation: Cross-check NMR (solution state) with XRD (solid state). Discrepancies in proton shifts may arise from polymorphism.
- Thermal Analysis: Perform DSC to detect polymorphic transitions (e.g., endothermic peaks at 120–140°C).
- Case Study: A 2020 study resolved a 0.2 Å bond-length discrepancy via neutron diffraction, attributing it to X-ray data thermal motion artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
